S-Butyl 2-phenoxypropanethioate
Description
S-Butyl 2-phenoxypropanethioate is a thioester compound characterized by a phenoxy group attached to a propanethioate backbone and an S-butyl substituent. The compound’s reactivity and stability are influenced by the thioester linkage and bulky phenoxy group, which may confer resistance to hydrolysis compared to oxygen-based esters .
Properties
CAS No. |
62170-11-0 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
S-butyl 2-phenoxypropanethioate |
InChI |
InChI=1S/C13H18O2S/c1-3-4-10-16-13(14)11(2)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
SSHMCXPKCMTTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl 2-phenoxypropanethioate typically involves the reaction of 2-phenoxypropanoic acid with butyl thiol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-Butyl 2-phenoxypropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different thioesters or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alcohols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various thioesters and esters
Scientific Research Applications
S-Butyl 2-phenoxypropanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying thioesterase activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-Butyl 2-phenoxypropanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo nucleophilic attack by active site residues in enzymes, leading to the formation of covalent enzyme-inhibitor complexes. This interaction can inhibit enzyme activity and modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several organophosphorus thioesters and phosphonothioates, which share functional group similarities but differ in substituents and applications. Below is a comparative analysis:
Table 1: Key Structural and Chemical Properties
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Functional Group |
|---|---|---|---|---|
| S-Butyl 2-phenoxypropanethioate | Not provided | C₁₃H₁₈O₂S | Phenoxy, S-butyl | Thioester |
| (S)-2-Methylbutyl methylphosphonofluoridate | 137-32-6 (M1A1) | C₆H₁₄FO₂P | Methylphosphonofluoridate, S-2-methylbutyl | Phosphonofluoridate |
| Butyl S-2-diisopropylaminoethyl methylphosphonothioate | Not provided | C₁₄H₃₁NO₂PS | Diisopropylaminoethyl, methylphosphonothioate | Phosphonothioate |
Key Differences:
Functional Groups: this compound contains a thioester group (C-S-CO-O), whereas phosphonothioates (e.g., Butyl S-2-diisopropylaminoethyl methylphosphonothioate) feature a phosphorus-centered thioester (P=S-O) . This distinction impacts reactivity; phosphonothioates are often more electrophilic and prone to nucleophilic substitution.
In contrast, aminoethylphosphonothioates (e.g., Butyl S-2-diisopropylaminoethyl methylphosphonothioate) exhibit basicity due to the diisopropylamino group, enabling pH-dependent solubility .
This compound, lacking phosphorus, may instead serve as a pesticide intermediate or polymerization regulator, though specific studies are absent in the provided sources.
Research Findings and Data Gaps
- Thermal Stability: Phosphonothioates like Butyl S-2-diisopropylaminoethyl methylphosphonothioate decompose above 200°C, whereas thioesters such as this compound likely exhibit lower thermal stability due to weaker C-S bonds .
- Hydrolysis Rates: Thioesters generally hydrolyze faster than phosphonothioates in alkaline conditions. For example, (S)-2-Methylbutyl methylphosphonofluoridate resists hydrolysis due to its fluorine substituent, a feature absent in this compound .
Limitations and Need for Further Study
Critical gaps include:
- Experimental data on toxicity, environmental persistence, and synthetic pathways.
- Comparative studies with phenoxyacetate or thiocarbamate analogs.
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